molecular formula C17H21NO3S B2559760 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2195954-59-5

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2559760
CAS No.: 2195954-59-5
M. Wt: 319.42
InChI Key: OZGBVNQODCCTHE-UHFFFAOYSA-N
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Description

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[321]octane is a complex organic compound featuring a bicyclic structure with a cyclopropylidene group and a methoxybenzenesulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including cycloaddition reactions and functional group modifications. One common approach is the intramolecular Diels-Alder reaction, which forms the bicyclic core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylidene-8-(4-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane stands out due to its combination of structural features, which confer unique reactivity and potential for diverse applications. Its bicyclic core, cyclopropylidene group, and methoxybenzenesulfonyl moiety contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopropylidene-8-(4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-21-16-6-8-17(9-7-16)22(19,20)18-14-4-5-15(18)11-13(10-14)12-2-3-12/h6-9,14-15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZGBVNQODCCTHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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